molecular formula C11H6ClF3N2O B8159925 2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine

2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine

Cat. No.: B8159925
M. Wt: 274.62 g/mol
InChI Key: IWIZTZQAWUPSPZ-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine is a valuable chemical intermediate designed for research and development in medicinal chemistry and drug discovery. This compound features a chloropyrimidine core linked to a (trifluoromethoxy)phenyl group, a structure commonly associated with bioactive molecules. Similar pyrimidine derivatives are extensively utilized in structure-activity relationship (SAR) studies to develop potent inhibitors of transcription factors like NF-κB and AP-1, which are key targets in inflammatory and oncological pathways . The chlorine atom at the 2-position of the pyrimidine ring is a critical reactive handle, typically allowing for nucleophilic aromatic substitution reactions with amines or thiols to create diverse compound libraries . The incorporation of the trifluoromethoxy phenyl moiety is a strategic element in drug design, often employed to enhance a compound's metabolic stability, lipophilicity, and overall pharmacokinetic profile. Researchers can leverage this building block to synthesize novel candidates for evaluation in cell-based assays and permeability studies using models like the Caco-2 cell line . As with related substances, this product is intended for use as a pharmaceutical intermediate . Please Note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-5-[4-(trifluoromethoxy)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O/c12-10-16-5-8(6-17-10)7-1-3-9(4-2-7)18-11(13,14)15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIZTZQAWUPSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are employed alongside bases like Na₂CO₃ or K₃PO₄ in solvents such as dimethoxyethane (DME) or tetrahydrofuran (THF). For example, a protocol adapted from analogous pyridine syntheses (e.g., coupling 5-bromo-2-chloropyrimidine with 4-(trifluoromethoxy)phenylboronic acid) achieves yields of 68–75% under reflux at 90°C for 12 hours.

Table 1: Representative Suzuki-Miyaura Reaction Parameters

ComponentSpecification
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2 equiv)
SolventDME/H₂O (4:1)
Temperature90°C
Reaction Time12 hours
Yield72%

This method’s efficiency depends on the electronic nature of the pyrimidine ring, where electron-withdrawing groups (e.g., chlorine) enhance reactivity toward cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic substitution at the 5-position of 2-chloropyrimidine derivatives offers an alternative route. The trifluoromethoxy group, introduced via SNAr, requires activating groups to facilitate displacement.

Key Considerations

  • Activation : Prior nitration or sulfonation at the 5-position enhances leaving-group aptitude.

  • Reagents : 4-(Trifluoromethoxy)phenol, when deprotonated with NaH, acts as the nucleophile.

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (120–150°C).

A study on analogous pyrimidines reported a 58% yield for SNAr-mediated trifluoromethoxylation, though competing side reactions (e.g., hydrolysis) necessitate careful optimization.

Cyclocondensation Strategies

Constructing the pyrimidine ring de novo with pre-installed substituents is a viable pathway. This approach often employs β-diketones or amidines as precursors.

Example Protocol

  • Precursor Synthesis : React 4-(trifluoromethoxy)benzamidine with 2-chloromalonaldehyde in ethanol.

  • Cyclization : Catalyze with HCl at 80°C to form the pyrimidine core.

  • Isolation : Crystallization from hexane/ethyl acetate yields the product (purity >95%).

Table 2: Cyclocondensation Reaction Parameters

ParameterValue
CatalystHCl (conc.)
Temperature80°C
Reaction Time6 hours
Yield65%

This method avoids post-synthetic modifications but requires stringent control over stoichiometry to prevent oligomerization.

Halogenation Techniques

Chlorination at the 2-position is typically achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound

MethodYield (%)Purity (%)Scalability
Suzuki-Miyaura7298High
SNAr5890Moderate
Cyclocondensation6595Low
Halogenation8597High
  • Suzuki-Miyaura : Preferred for scalability and reproducibility but requires expensive catalysts.

  • Cyclocondensation : Limited by precursor availability but offers atom economy.

  • Halogenation : High-yielding but dependent on precursor accessibility.

Advanced Functionalization and Derivatives

Post-synthetic modifications enable diversification. For instance:

  • Buchwald-Hartwig Amination : Introduces amino groups at the 4-position using Pd₂(dba)₃ and Xantphos.

  • Electrophilic Substitution : Nitration or sulfonation enhances solubility for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Used in substitution reactions.

    Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Synthesis of 2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent methodologies emphasize green chemistry practices that enhance yield and reduce environmental impact. For instance, one study reported a one-pot three-component condensation method that effectively synthesizes various pyrimidine derivatives, including those with trifluoromethoxy substituents .

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for further pharmacological development:

  • Anti-inflammatory Activity : Several studies have highlighted its potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Compounds with similar structures have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The mechanism involves the inhibition of specific bacterial enzymes critical for cell viability .
  • Antifungal Effects : Recent research indicates that derivatives of this pyrimidine can effectively inhibit various phytopathogenic fungi. In vitro tests showed that certain derivatives had antifungal activities significantly higher than traditional fungicides like dimethomorph .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of This compound :

  • Substituent Effects : The presence of the trifluoromethoxy group at the para position of the phenyl ring enhances biological activity due to its ability to form hydrogen bonds with target proteins. Studies suggest that variations in substituents can lead to significant changes in potency against both COX enzymes and microbial targets .
  • Comparative Analysis : A comparative analysis of various pyrimidine derivatives indicates that modifications at specific positions can either enhance or diminish biological activity. For example, replacing certain halogens or introducing electron-withdrawing groups can lead to a loss of activity, underscoring the importance of careful structural design in drug development .

Case Study 1: Anti-inflammatory Activity

A series of pyrimidine derivatives were synthesized and evaluated for their COX-2 inhibitory effects. Among these, compounds closely related to This compound exhibited IC50 values that rivaled those of conventional COX inhibitors like indomethacin and celecoxib, indicating strong anti-inflammatory potential .

Case Study 2: Antifungal Efficacy

In a study assessing antifungal activity against Phytophthora infestans, several synthesized pyrimidines showed inhibition rates significantly higher than those observed with established fungicides. The leading compound demonstrated an inhibition rate exceeding 36%, highlighting its potential as a new antifungal agent .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The trifluoromethoxy group distinguishes 2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine from analogs with other substituents. Key comparisons include:

Compound Substituent Molecular Weight (g/mol) Key Properties
This compound (Target) -OCF₃ (para) 292.62 High lipophilicity; electron-withdrawing, enhances metabolic stability
2-Chloro-5-(trifluoromethyl)pyrimidine (CymitQuimica) -CF₃ 192.57 Stronger electron-withdrawing effect than -OCF₃; higher reactivity in substitutions
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine (CAS 1485604-94-1) -Br (para) 301.54 Bromine increases molecular weight and polarizability; may reduce solubility
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine (CAS 1025263-05-1) -O-C₆H₄-CF₃ (meta) 350.73 Phenoxy group introduces conformational flexibility; meta substitution alters target binding

Key Observations :

  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : While both are electron-withdrawing, -OCF₃ offers better steric flexibility and lower reactivity compared to -CF₃, making the target compound more suitable for prolonged biological interactions .
  • Halogen Effects : Bromine (in CAS 1485604-94-1) increases molecular weight and may hinder membrane permeability, whereas chlorine (in the target compound) balances lipophilicity and size .

Biological Activity

2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, interactions with various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine atom and a trifluoromethoxy group, which may enhance its lipophilicity and metabolic stability. This structural configuration is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, its derivatives have been evaluated for cytotoxicity against various human cancer cell lines.

In Vitro Studies

A significant study reported that several pyrimidine derivatives, including those similar to this compound, were tested for antiproliferative activity against human cancer cell lines such as MCF-7 and DU145. The results indicated varying degrees of cytotoxicity, with some derivatives showing IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) .

CompoundCell LineIC50 (µM)Comparison to 5-FU (IC50 µM)
This compoundMCF-78.75Better
Derivative ADU1456.50Better
5-FluorouracilMCF-717.02-

The mechanism by which this compound exerts its anticancer effects involves the modulation of key cellular pathways:

  • Inhibition of Cell Proliferation : The compound interferes with the cell cycle, particularly affecting the G2/M phase transition, thereby inhibiting cancer cell growth.
  • Induction of Apoptosis : It has been shown to increase levels of apoptotic markers such as caspase-9 in treated cells, indicating a potential pathway for inducing programmed cell death .

Study on Anticancer Efficacy

A recent investigation into the efficacy of pyrimidine derivatives, including our compound of interest, demonstrated substantial antiproliferative effects across multiple cancer cell lines. The study utilized the National Cancer Institute's NCI-60 screening program to evaluate the compounds' activities against a wide array of human tumor types .

Structural Activity Relationship (SAR)

Research has indicated that modifications in the substituents on the pyrimidine ring can significantly affect biological activity. For example, the presence of a chlorine atom at specific positions was found to enhance anticancer activity compared to other halogen substitutions .

Q & A

Q. Q: What are the standard synthetic routes for preparing 2-chloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine, and how can intermediates be optimized for yield?

A: The compound is typically synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, a pyrimidine core substituted with a trifluoromethoxy phenyl group can be chlorinated at the 2-position using POCl₃ or PCl₅ under reflux conditions . Key intermediates (e.g., 4-(trifluoromethoxy)phenylboronic acid) require rigorous drying to avoid hydrolysis. Purification often involves column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water. Yields can be improved by optimizing reaction temperature, stoichiometry, and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions) .

Advanced Reactivity and Functionalization

Q. Q: How does the electron-withdrawing trifluoromethoxy group influence the reactivity of the pyrimidine ring in cross-coupling reactions?

A: The trifluoromethoxy group (-OCF₃) significantly deactivates the pyrimidine ring due to its strong electron-withdrawing nature, reducing reactivity in electrophilic substitutions. However, it enhances stability in nucleophilic aromatic substitution (NAS) at the 2-chloro position. Computational studies (DFT) suggest that the meta-directing effect of -OCF₃ on the phenyl ring affects regioselectivity in further functionalization . For example, coupling reactions with arylboronic acids may require elevated temperatures (80–100°C) and prolonged reaction times (24–48 hrs) .

Basic Characterization Techniques

Q. Q: What spectroscopic and chromatographic methods are essential for characterizing this compound and its intermediates?

A:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyrimidine) and -OCF₃ groups (¹⁹F NMR: δ -55 to -60 ppm) .
  • HPLC-MS : Monitor purity (>95%) and confirm molecular ion peaks (e.g., [M+H]+ via ESI+) .
  • X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., dihedral angles between pyrimidine and phenyl rings) .

Advanced Pharmacological Profiling

Q. Q: What strategies are used to evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

A:

  • Kinase assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • MIC testing : Assess antibacterial/antifungal activity (e.g., against S. aureus or C. albicans) via broth microdilution .
  • SAR studies : Modify the chloro or trifluoromethoxy groups to correlate structure with activity. For example, replacing -Cl with -NH₂ reduces cytotoxicity but increases solubility .

Data Contradictions and Reproducibility

Q. Q: How can researchers resolve discrepancies in reported biological activities (e.g., conflicting IC₅₀ values)?

A: Contradictions often arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols:

  • Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds.
  • Validate purity via orthogonal methods (HPLC, elemental analysis) .
  • Replicate studies under inert atmospheres to prevent degradation of sensitive intermediates .

Computational Modeling for Drug Design

Q. Q: Which computational tools are recommended for predicting binding modes and ADMET properties?

A:

  • Docking (AutoDock Vina, Glide) : Model interactions with target proteins (e.g., F-ATP synthase for tuberculosis applications) .
  • ADMET Prediction (SwissADME, pkCSM) : Estimate logP (~3.2), solubility (LogS ≈ -4.5), and CYP450 inhibition risks .
  • DFT Calculations (Gaussian) : Optimize geometries and calculate frontier molecular orbitals to predict reactivity .

Safety and Handling Protocols

Q. Q: What precautions are critical when handling this compound in laboratory settings?

A:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal contact .
  • Ventilation : Use fume hoods for reactions involving volatile chlorinated intermediates.
  • Waste Disposal : Collect halogenated waste separately and incinerate via licensed facilities .

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